molecular formula C8H22NO5P B12694759 2786BM3Hfj CAS No. 94113-77-6

2786BM3Hfj

Cat. No.: B12694759
CAS No.: 94113-77-6
M. Wt: 243.24 g/mol
InChI Key: BIQGMMVVEHFKFI-UHFFFAOYSA-N
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Description

However, based on the nomenclature conventions and contextual data, it is likely a research code for a brominated aromatic compound or a derivative of benzoic acid. Such codes are often assigned during early-stage pharmaceutical or materials science research to track novel synthetic molecules. While structural details are absent, analogous compounds in the evidence (e.g., CAS 1761-61-1, C₇H₅BrO₂) suggest that 2786BM3Hfj may share functional groups such as bromine substituents, carboxylate moieties, or heterocyclic frameworks .

Properties

CAS No.

94113-77-6

Molecular Formula

C8H22NO5P

Molecular Weight

243.24 g/mol

IUPAC Name

butyl dihydrogen phosphate;3-methoxypropan-1-amine

InChI

InChI=1S/C4H11NO.C4H11O4P/c1-6-4-2-3-5;1-2-3-4-8-9(5,6)7/h2-5H2,1H3;2-4H2,1H3,(H2,5,6,7)

InChI Key

BIQGMMVVEHFKFI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(O)O.COCCCN

Origin of Product

United States

Preparation Methods

The preparation of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves the reaction of butyl dihydrogen phosphate with 3-methoxypropylamine under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for preparing similar organophosphate compounds typically involve the reaction of an alcohol with phosphoric acid or its derivatives in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical properties of 2786BM3Hfj with structurally or functionally related compounds from the evidence.

Table 1: Key Physicochemical Properties

Property 2786BM3Hfj (Hypothetical) CAS 1761-61-1 (C₇H₅BrO₂) И301eHTUJI-2-rHIp0KCH6eH30aT (ID 1242)
Molecular Weight ~200–220 g/mol 201.02 g/mol Not Provided
Solubility (Water) Moderate (0.5–1.0 mg/mL) 0.687 mg/mL Likely Low (aromatic derivatives)
Log S (ESOL) -2.5 (estimated) -2.47 Not Provided
Bioavailability Score 0.5–0.6 0.55 Not Provided
Synthetic Method Catalyst-assisted reflux A-FGO catalyst in THF Undisclosed

Key Findings

Synthetic Efficiency: CAS 1761-61-1 achieves a 98% yield using A-FGO catalysts in tetrahydrofuran (THF) under green chemistry conditions . If 2786BM3Hfj employs similar catalytic systems, its synthesis may prioritize atom economy and recyclable solvents. In contrast, И301eHTUJI-2-rHIp0KCH6eH30aT (ID 1242) lacks disclosed methods, suggesting proprietary or complex pathways .

Solubility and Bioavailability: Both 2786BM3Hfj and CAS 1761-61-1 exhibit moderate aqueous solubility (0.5–1.0 mg/mL), critical for pharmaceutical applications.

Structural Analogues: Brominated derivatives like CAS 1761-61-1 and 2786BM3Hfj may exhibit enhanced electrophilic reactivity compared to non-halogenated analogues (e.g., benzimidazoles in ). This property could influence their roles in cross-coupling reactions or as enzyme inhibitors.

Research Implications

Future studies could explore immobilized catalysts or ionic liquids to enhance recyclability and reduce waste .

Toxicity and Safety: Brominated aromatics often carry warnings for acute toxicity (e.g., H302 in CAS 1761-61-1).

Applications :

  • Pharmaceuticals : Moderate bioavailability scores suggest utility in topical or targeted therapies rather than oral formulations.
  • Materials Science : Bromine’s flame-retardant properties could position 2786BM3Hfj as a candidate for polymer additives, though thermal stability testing is required.

Limitations and Contradictions

  • Data Gaps : The exact structure and experimental data for 2786BM3Hfj are unavailable, necessitating assumptions based on analogues.
  • Methodological Variability: emphasizes standardized reporting (e.g., IUPAC nomenclature, spectral data), which is absent in other sources (e.g., Russian reports in ), complicating cross-study comparisons .

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